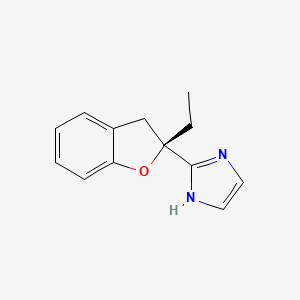
(R)-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole is a chiral compound that features a benzofuran ring fused with an imidazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving aldehydes and amines.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: Substitution reactions can occur at various positions on the benzofuran and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific diseases.
Therapeutic Agents: May exhibit therapeutic properties such as anti-inflammatory or anti-cancer activities.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole: The enantiomer of the compound, which may exhibit different biological activities.
2-(2,3-Dihydrobenzofuran-2-yl)-1H-imidazole: Lacks the ethyl group, which may influence its reactivity and biological properties.
2-(2-Ethylbenzofuran-2-yl)-1H-imidazole: Similar structure but without the dihydro component, affecting its chemical behavior.
Uniqueness
The presence of the ethyl group and the specific chiral configuration ® make ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole unique. These features can influence its reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-1H-imidazole |
InChI |
InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15)/t13-/m1/s1 |
Clé InChI |
JCWVNNMJXQJVNC-CYBMUJFWSA-N |
SMILES isomérique |
CC[C@@]1(CC2=CC=CC=C2O1)C3=NC=CN3 |
SMILES canonique |
CCC1(CC2=CC=CC=C2O1)C3=NC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
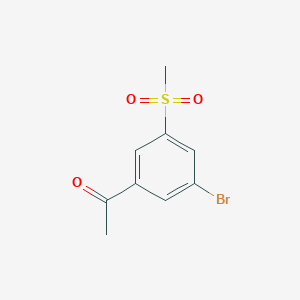


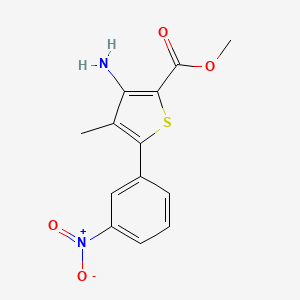


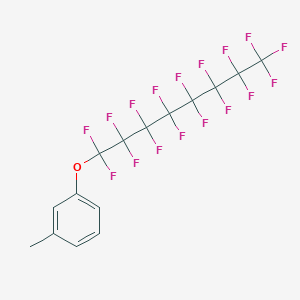
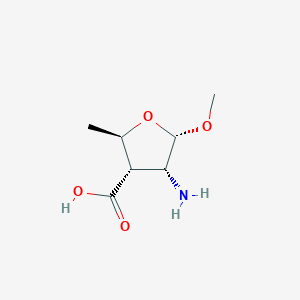
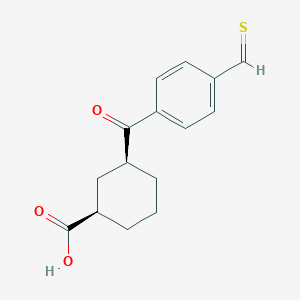

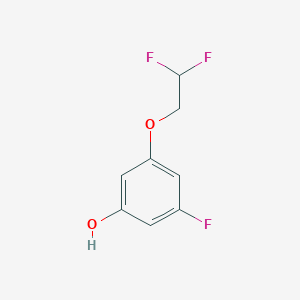
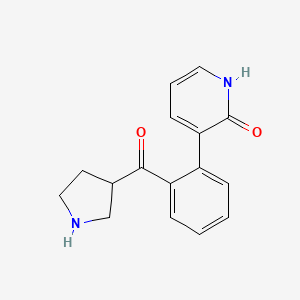
![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
